REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])[C:6](=[O:13])[NH:5][C:4](=[O:14])[CH:3]=1.[CH3:15]OS(OC)(=O)=O>[OH-].[Na+]>[NH2:1][C:2]1[N:7]([CH2:8][C:9]([CH3:11])([CH3:10])[CH3:12])[C:6](=[O:13])[N:5]([CH3:15])[C:4](=[O:14])[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(NC(N1CC(C)(C)C)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropwise added at room temp
|
Type
|
CUSTOM
|
Details
|
A precipitate separated
|
Type
|
CUSTOM
|
Details
|
was collected after 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum desiccator
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(N(C(N1CC(C)(C)C)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.76 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |